molecular formula C9H6Cl2N2 B13252850 5,8-Dichloroquinolin-3-amine

5,8-Dichloroquinolin-3-amine

Cat. No.: B13252850
M. Wt: 213.06 g/mol
InChI Key: WYSPGXMHEZRALS-UHFFFAOYSA-N
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Description

5,8-Dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H6Cl2N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 5th and 8th positions and an amine group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the nitration of quinoline to produce 5,8-dinitroquinoline, which is then reduced to 5,8-diaminoquinoline. Subsequent chlorination yields this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinolin-3-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5,7-Dichloroquinolin-8-amine
  • 5,8-Dichloroquinolin-3-yl-1,3,4-oxadiazole-2-amine
  • Quinolin-8-amine

Comparison: 5,8-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

WYSPGXMHEZRALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl

Origin of Product

United States

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